molecular formula C10H19N3 B1609870 (1R,2R,5S)-Neomenthyl azide CAS No. 259826-43-2

(1R,2R,5S)-Neomenthyl azide

Cat. No.: B1609870
CAS No.: 259826-43-2
M. Wt: 181.28 g/mol
InChI Key: JWXCHQXAHQOURC-IVZWLZJFSA-N
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Description

(1R,2R,5S)-Neomenthyl azide is an organic compound with a specific stereochemistry, making it an interesting subject for chemical research. This compound is part of the azide family, which is known for its reactivity and utility in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-Neomenthyl azide typically involves the reaction of neomenthol with sodium azide in the presence of a suitable solvent. The reaction is usually carried out under mild conditions to ensure the retention of the stereochemistry of the neomenthol starting material. The process can be summarized as follows:

    Starting Material: Neomenthol

    Reagent: Sodium azide

    Solvent: Typically an organic solvent like dichloromethane or acetonitrile

    Conditions: Room temperature, stirring for several hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-Neomenthyl azide can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide, organic solvents, mild temperatures

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature to moderate heating

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature to moderate heating

Major Products

    Substitution: Various substituted neomenthyl derivatives

    Reduction: Neomenthylamine

    Cycloaddition: Neomenthyl triazoles

Scientific Research Applications

(1R,2R,5S)-Neomenthyl azide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cycloaddition reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-Neomenthyl azide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by the electron-withdrawing nature of the azide group. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-Neomenthylamine: The reduced form of (1R,2R,5S)-Neomenthyl azide.

    (1R,2R,5S)-Neomenthyl triazole: The product of the cycloaddition reaction of this compound with an alkyne.

    (1R,2R,5S)-Neomenthyl halides: Compounds where the azide group is replaced by halogens.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for the development of new molecules and materials.

Properties

IUPAC Name

(1R,2R,4S)-2-azido-4-methyl-1-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXCHQXAHQOURC-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470372
Record name (1R,2R,5S)-Neomenthyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259826-43-2
Record name (1R,2R,5S)-Neomenthyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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